3-(Trifluoromethylthio)aniline
Overview
Description
3-(Trifluoromethylthio)aniline is a compound that is part of a broader class of trifluoromethyl-substituted anilines. These compounds are known for their biological activity and serve as valuable building blocks in the synthesis of various fluorine-containing molecules and heterocyclic compounds . The trifluoromethylthio group in particular adds unique electronic and steric properties to the aniline, influencing its reactivity and utility in further chemical transformations.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted anilines can be achieved through several methods. One approach involves visible-light-induced radical trifluoromethylation of free anilines using commercially available reagents such as the Togni reagent at room temperature . Another method includes the metalation of trifluoromethoxy-substituted anilines, which allows for structural elaboration based on the position of the substituent and the protective group on the nitrogen atom . Additionally, a visible-light mediated ortho-trifluoromethylation strategy using the Langlois reagent as a CF3 source has been developed, enabling the synthesis of trifluoromethyl lactams .
Molecular Structure Analysis
The molecular structure of trifluoromethyl-substituted anilines, including 3-(trifluoromethylthio)aniline, has been investigated using spectroscopic methods and quantum chemical calculations. Studies have shown that the position of the substituent group on the benzene ring and its electron donor-acceptor capabilities significantly affect the molecular structural and electronic properties . These analyses provide insights into the vibrational, structural, thermodynamic, and electronic characteristics of these compounds.
Chemical Reactions Analysis
Trifluoromethyl-substituted anilines participate in a variety of chemical reactions. For instance, they can react with dianions derived from oximes to form isoxazoles, or with monoanions derived from benzamidine to yield triazines . The reactivity of the trifluoromethyl group can be manipulated through anionic activation, leading to a range of synthetic applications, including the formation of isoxazoles and 1,3,5-triazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(trifluoromethylthio)aniline and related compounds are influenced by the trifluoromethylthio group. This group imparts unique properties such as increased lipophilicity and stability, which are valuable in the development of pharmaceuticals and agrochemicals. The electronic effects of the trifluoromethylthio group also affect the acidity of the aniline hydrogen, potentially altering its hydrogen bonding capabilities and reactivity in further chemical transformations .
Scientific Research Applications
Kinetic Studies in Trifluoromethylation
3-(Trifluoromethylthio)aniline and related compounds have been studied for their kinetic parameters in trifluoromethylation reactions. For example, the reactivity of heterocyclic trifluoromethylthio compounds, such as S-(trifluoromethyl)dibenzothiophenium triflate, has been analyzed, providing insights into their activation entropy and enthalpy, which are crucial for understanding their chemical behavior in synthetic applications (Ono & Umemoto, 1996).
Catalytic Applications
The use of 3-(Trifluoromethylthio)aniline derivatives in catalysis has been explored. For instance, they have been used as monodentate transient directing groups in palladium-catalyzed reactions, demonstrating their efficiency in producing symmetrical and unsymmetrical compounds through direct dehydrogenative cross-coupling processes (Wang et al., 2019).
Material Science and Electrochemistry
In the field of materials science and electrochemistry, derivatives of 3-(Trifluoromethylthio)aniline have shown potential. They are being studied for their vibrational analysis and possible application in nonlinear optical (NLO) materials, contributing significantly to the development of new materials with unique optical properties (Revathi et al., 2017).
Chemical Synthesis and Pharmaceutical Applications
These compounds are also pivotal in the synthesis of various pharmaceutical and agrochemical products. They are used to modulate lipophilicity, bioavailability, and metabolic stability of newly designed molecules, indicating their significant role in drug design and synthesis (Rossi et al., 2018).
Gas Sensing Technologies
Aniline derivatives, including those related to 3-(Trifluoromethylthio)aniline, have been investigated for their potential in gas sensing technologies. Their ability to detect gases like ammonia at ppm levels highlights their significance in developing new, sensitive gas sensors (Huang et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-(trifluoromethylsulfanyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENPAKQJZNDKEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073171 | |
Record name | Benzeneamine, 3-[(trifluoromethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethylthio)aniline | |
CAS RN |
369-68-6 | |
Record name | 3-[(Trifluoromethyl)thio]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=369-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-((Trifluoromethyl)thio)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneamine, 3-[(trifluoromethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(trifluoromethyl)thio]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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